Benzyl 4-hydroxy-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-hydroxy-3,5-dimethylbenzoate, also known as benzyl salicylate, is a compound with the molecular formula C16H16O3 and a molecular weight of 256.3 . It is commonly used in various fields such as cosmetics, perfumes, and pharmaceuticals.
Molecular Structure Analysis
The InChI code for this compound is1S/C16H16O3/c1-11-8-14 (9-12 (2)15 (11)17)16 (18)19-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Chemical Binding and DNA Interaction
Benzyl 4-hydroxy-3,5-dimethylbenzoate, a compound structurally related to Hoechst 33258 and its analogues, has shown significant scientific interest due to its ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction has made it a valuable tool in fluorescent DNA staining for cell biology, offering insights into chromosome and nuclear analysis, DNA content evaluation via flow cytometry, and plant chromosome analysis. Additionally, derivatives of this compound have found utility as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design and molecular investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Environmental Persistence and Toxicology
Research into parabens, esters of para-hydroxybenzoic acid which include benzyl variants, has highlighted their widespread use in consumer products and their resultant ubiquity in aquatic environments. Despite their relatively efficient removal from wastewater, the persistent low-level presence of these compounds in effluents, surface water, and sediments raises concerns regarding their biodegradability and potential as weak endocrine disrupter chemicals. Their interaction with free chlorine to form chlorinated by-products, which are more stable than the parent compounds, further necessitates research into their environmental fate and behavior (Haman et al., 2015).
Synthesis and Application in Organic Chemistry
This compound, through its structural analogues, also plays a role in the development of novel synthetic pathways and applications in organic chemistry. For instance, benzoxaboroles, compounds related to the benzyl group of interest, have been studied for their exceptional properties and wide applications. These compounds have shown promise in organic synthesis as building blocks and protecting groups, and some exhibit biological activity, potentially offering new avenues for clinical trials and molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Advanced Oxidation Processes
The degradation of compounds, such as acetaminophen, via advanced oxidation processes (AOPs) has been thoroughly investigated, with this compound derivatives potentially serving as models for understanding the generation of by-products and their biotoxicity. These studies contribute to the development of more effective water treatment technologies, highlighting the compound's relevance in environmental chemistry and public health (Qutob et al., 2022).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl 4-hydroxy-3,5-dimethylbenzoate Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Properties
IUPAC Name |
benzyl 4-hydroxy-3,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-14(9-12(2)15(11)17)16(18)19-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGOOUQIYTXSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.